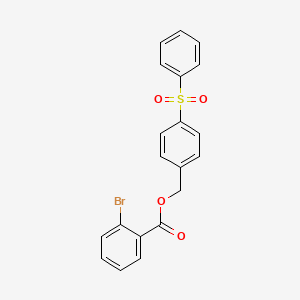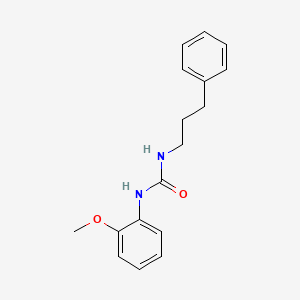
3-(2,6-dichlorobenzylidene)-1,3-dihydro-2H-indol-2-one
Vue d'ensemble
Description
3-(2,6-dichlorobenzylidene)-1,3-dihydro-2H-indol-2-one, also known as DIBO, is a synthetic compound that has garnered interest in the scientific community for its potential applications in various fields. DIBO belongs to the class of indole derivatives and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential future directions.
Mécanisme D'action
The mechanism of action of 3-(2,6-dichlorobenzylidene)-1,3-dihydro-2H-indol-2-one involves the inhibition of the viral protein, Tat, which is essential for the replication of HIV-1 virus. 3-(2,6-dichlorobenzylidene)-1,3-dihydro-2H-indol-2-one binds to the cysteine-rich domain of Tat and prevents its interaction with the host cell machinery, thereby inhibiting viral replication.
Biochemical and Physiological Effects:
3-(2,6-dichlorobenzylidene)-1,3-dihydro-2H-indol-2-one has been shown to exhibit low toxicity and high selectivity towards the inhibition of HIV-1 virus. 3-(2,6-dichlorobenzylidene)-1,3-dihydro-2H-indol-2-one has also been shown to exhibit antioxidant activity and has been studied for its potential applications in the treatment of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-(2,6-dichlorobenzylidene)-1,3-dihydro-2H-indol-2-one in lab experiments include its low toxicity, high selectivity, and ease of synthesis. However, the limitations of using 3-(2,6-dichlorobenzylidene)-1,3-dihydro-2H-indol-2-one include its limited solubility in aqueous solutions and its potential instability under certain conditions.
Orientations Futures
There are several potential future directions for the study of 3-(2,6-dichlorobenzylidene)-1,3-dihydro-2H-indol-2-one. One potential direction is the development of 3-(2,6-dichlorobenzylidene)-1,3-dihydro-2H-indol-2-one-based antiviral drugs for the treatment of HIV-1 virus. Another potential direction is the synthesis of 3-(2,6-dichlorobenzylidene)-1,3-dihydro-2H-indol-2-one-based materials for various applications such as drug delivery and sensing. Additionally, the development of new synthetic methods for the synthesis of 3-(2,6-dichlorobenzylidene)-1,3-dihydro-2H-indol-2-one and its derivatives could lead to the discovery of new compounds with potential applications in various fields.
Applications De Recherche Scientifique
3-(2,6-dichlorobenzylidene)-1,3-dihydro-2H-indol-2-one has been studied for its potential applications in various fields such as medicinal chemistry, materials science, and catalysis. In medicinal chemistry, 3-(2,6-dichlorobenzylidene)-1,3-dihydro-2H-indol-2-one has been shown to exhibit antiviral activity by inhibiting the replication of HIV-1 virus. In materials science, 3-(2,6-dichlorobenzylidene)-1,3-dihydro-2H-indol-2-one has been utilized as a building block for the synthesis of various organic materials such as polymers and dendrimers. In catalysis, 3-(2,6-dichlorobenzylidene)-1,3-dihydro-2H-indol-2-one has been used as a ligand for the synthesis of various metal complexes that exhibit catalytic activity.
Propriétés
IUPAC Name |
(3E)-3-[(2,6-dichlorophenyl)methylidene]-1H-indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl2NO/c16-12-5-3-6-13(17)11(12)8-10-9-4-1-2-7-14(9)18-15(10)19/h1-8H,(H,18,19)/b10-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXPXDUGSIZEARG-CSKARUKUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=C(C=CC=C3Cl)Cl)C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)/C(=C\C3=C(C=CC=C3Cl)Cl)/C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,6-Dichlorobenzylidene)indolin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-acetylphenyl)-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B4738256.png)

![1-benzyl-2-(4-methylphenyl)-5,6-diphenyl-1H-imidazo[1,2-a]imidazole](/img/structure/B4738271.png)
![methyl 5-[(diethylamino)carbonyl]-4-methyl-2-({5-[(pentafluorophenoxy)methyl]-2-furoyl}amino)-3-thiophenecarboxylate](/img/structure/B4738276.png)
![3,4-dimethyl-N-{[(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}benzamide](/img/structure/B4738289.png)

![2-{4-[(2-bromophenoxy)methyl]phenyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4738321.png)
![2-({5-[(3,5-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4738329.png)

![2-{[5-(3,4-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(3-nitrophenyl)acetamide](/img/structure/B4738340.png)
![N-(2-bromophenyl)-N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]propanamide](/img/structure/B4738347.png)
![N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-(2,5-dimethoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]glycinamide](/img/structure/B4738355.png)
![N-(4-chlorobenzyl)-N'-[2-(difluoromethoxy)-4-methylphenyl]thiourea](/img/structure/B4738372.png)
![N-1,3-benzodioxol-5-yl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]ethanesulfonamide](/img/structure/B4738380.png)